5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Overview
Description
5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (hereafter referred to as 5-CP-3-MP-4,5-DHP-1H-PC) is a small molecule, synthetically derived from carbothioic acid and pyrazole and is commonly used in scientific research as a tool to study biochemical and physiological effects. This molecule has been extensively studied in recent years and is known to have various applications in the field of medicine, biochemistry, and physiology.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Characterization : Compounds similar to 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide have been synthesized and characterized using various techniques like X-ray diffraction, FT-IR, and UV-Vis spectroscopies. These compounds exhibit specific intermolecular interactions and are analyzed using Hirshfeld topology analysis (Uzun, 2022).
Antimicrobial Potential
- Antimicrobial Activity : Some derivatives of this compound have been studied for their antimicrobial potential. For instance, a novel pyrazole derivative exhibited in vitro antimicrobial activity against several bacterial and fungal strains, determined using disc diffusion and broth microdilution assays (Sivakumar et al., 2020).
Antidepressant and Anxiolytic Activities
- Antidepressant and Anxiolytic Effects : Research has also explored the antidepressant and anxiolytic activities of similar compounds. For example, a study found that some derivatives exhibited significant antidepressant and anxiolytic effects in animal models (Koç et al., 2014).
Anticancer Potential
- Anticancer Properties : Certain derivatives have shown potential as anticancer agents. They exhibit antiproliferative activity against various cancer cell lines and can induce cell cycle arrest and apoptosis in cancer cells (Wang et al., 2017).
Antifungal and Antibacterial Activities
- Antifungal and Antibacterial Efficacy : Synthesized derivatives have been evaluated for their antimicrobial activities, showing moderate antibacterial and good antifungal activities. Some compounds specifically exhibit significant antifungal activity against certain strains (Chawla et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition : Pyrazole derivatives, including those similar to the compound , have been studied for their corrosion inhibition properties on metals like mild steel in acidic environments. These studies are vital for understanding how these compounds can protect metals from corrosion (Ouici et al., 2016).
Anticonvulsant Activity
- Anticonvulsant Properties : Some derivatives have been synthesized and tested for anticonvulsant activity. Certain compounds demonstrated a reduction in seizure activity and increased survival rate in animal models, suggesting their potential use in treating convulsive disorders (Beyhan et al., 2017).
properties
IUPAC Name |
3-(4-chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c1-11-2-4-12(5-3-11)15-10-16(21(20-15)17(19)22)13-6-8-14(18)9-7-13/h2-9,16H,10H2,1H3,(H2,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPMHQYGBHVAIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.